molecular formula C6H5F5O B13572314 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one

1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one

Katalognummer: B13572314
Molekulargewicht: 188.09 g/mol
InChI-Schlüssel: NHIYUCYSBBLCTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with suitable reagents under controlled conditions. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using sodium borohydride in tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the electronic distribution and reactivity of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both cyclobutyl and trifluoroethanone moieties, which impart distinct chemical properties and reactivity. Its multiple fluorine atoms contribute to its stability and potential for diverse applications.

Eigenschaften

Molekularformel

C6H5F5O

Molekulargewicht

188.09 g/mol

IUPAC-Name

1-(3,3-difluorocyclobutyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H5F5O/c7-5(8)1-3(2-5)4(12)6(9,10)11/h3H,1-2H2

InChI-Schlüssel

NHIYUCYSBBLCTF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.